The Chemical Architecture of Victorin C: A Technical Elucidation
The Chemical Architecture of Victorin C: A Technical Elucidation
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure of Victorin C, the primary host-selective toxin produced by the fungal pathogen Cochliobolus victoriae.[1][2] Victorin C is a key factor in the development of Victoria blight in certain oat varieties.[1][2] This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant pathology, and drug development, offering detailed insights into its molecular composition, physicochemical properties, and the experimental methodologies employed in its characterization.
Molecular Structure of Victorin C
Victorin C is a highly modified, heterodetic cyclic hexapeptide.[3][4][5] A notable characteristic of its structure is the absence of any standard amino acids.[1] The core peptide backbone is derived from the ribosomally synthesized sequence "GLKLAF".[3][5][6] The structure is characterized by several unique moieties, including a β-chlorodehydroalanine residue, a glyoxylic acid residue, and a 5,5-dichloroleucine moiety.[1][7][8]
The geometry of the Cα=Cβ double bond within the β-chlorodehydroalanine residue is a subject of ongoing scientific discussion.[1][2] The precise stereochemistry of this residue is considered crucial for the biological activity of the toxin.[1][2] The overall structure features a 12-membered ring that includes an ether bond.[3]
Physicochemical and Quantitative Data
The fundamental physicochemical properties of Victorin C have been determined through various analytical techniques. The data presented below offers a quantitative summary of its key molecular attributes.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₅Cl₃N₆O₁₃ | [4] |
| Molecular Weight | 816.1 g/mol | [4] |
| Monoisotopic Mass | 814.211019 Da | [4] |
| Mass-to-charge ratio (m/z) | 815.2 [M+H]⁺ | [3][9] |
Experimental Protocols for Characterization
The elucidation of Victorin C's structure has been made possible through a combination of advanced spectroscopic and analytical methods. The following sections detail the protocols for the key experiments cited in the literature.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a critical technique for the verification and analysis of Victorin C and its derivatives from fungal cultures.[9]
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Sample Preparation: Culture filtrates from C. victoriae are extracted and prepared for analysis.[3]
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Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed for separation. A typical setup might involve a gradient elution with solvents such as ammonium carbonate and acetonitrile on an iHILIC-(P) Classic column.[10]
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Mass Spectrometry: The separated compounds are analyzed using a high-resolution mass spectrometer, such as an Orbitrap, operating in both positive and negative polarity switching modes. The electrospray ionization (ESI) conditions are optimized with specific voltages and temperatures for the ion transfer tube and vaporizer.[10]
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Data Analysis: Extracted ion chromatograms (EICs) are generated to identify Victorin C based on its specific m/z of 815.2.[3][9] Further fragmentation analysis (LC-MS/MS) is used to confirm the structure of victorin derivatives.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the connectivity and stereochemistry of the atoms within the Victorin C molecule.
-
Instrumentation: Analyses are typically performed on a high-field NMR spectrometer, such as a Bruker Ultrashield 400, operating at 400 MHz for ¹H and 101 MHz for ¹³C nuclei.[2]
-
Sample Preparation: Spectra are recorded in various deuterated solvents, including DMSO-d₆, CDCl₃, CD₃OD, or D₂O, with an internal TMS standard at room temperature.[2]
-
Data Acquisition: Both 1D (¹H, ¹³C) and 2D NMR experiments are conducted. To determine the geometry of isomers, the Nuclear Overhauser Effect (NOE) difference method is applied using standard spectrometer programs.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in Victorin C.
-
Instrumentation: A spectrometer such as a Nicolet Nexus 2002 FT-IR is used, flushed with dry nitrogen.[1][2]
-
Sample Preparation: For solution-state analysis, samples are prepared in solvents like chloroform at varying concentrations (e.g., 0.5, 1.0, and 2.0 mg/mL) and analyzed in a KBr liquid cell.[1][2]
-
Data Acquisition: Spectra are typically recorded in the range of 400–4000 cm⁻¹ with a resolution of 2 cm⁻¹. Multiple scans (e.g., 20) are accumulated for each measurement.[1][2]
-
Data Processing: Spectral processing and peak deconvolution are performed using specialized software to identify characteristic vibrational frequencies of functional groups.[1][2]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure and conformation of a molecule.
-
Crystal Growth: Suitable single crystals of Victorin C or its derivatives are grown.
-
Data Collection: X-ray diffraction data is collected, and corrections for Lorentz and polarization factors are applied to the reflection intensities.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares methods (e.g., SHELXL). All non-hydrogen atoms are located from difference Fourier synthesis and refined anisotropically.[1]
Visualizations: Workflows and Pathways
Experimental Workflow for Victorin C Analysis
References
- 1. Insight into the Structure of Victorin, the Host-Selective Toxin from the Oat Pathogen Cochliobolus victoriae. Studies of the Unique Dehydroamino Acid β-Chlorodehydroalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Victorin C | C31H45Cl3N6O13 | CID 21549934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. Molecular Features Affecting the Biological Activity of the Host-Selective Toxins from Cochliobolus victoriae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A metabolic atlas of the Klebsiella pneumoniae species complex reveals lineage-specific metabolism and capacity for intra-species co-operation | PLOS Biology [journals.plos.org]
